Megalomicin B
Description
Structure
2D Structure
Properties
Molecular Formula |
C46H82N2O16 |
|---|---|
Molecular Weight |
919.1 g/mol |
IUPAC Name |
[(2S,3S,4R,6R)-6-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl] acetate |
InChI |
InChI=1S/C46H82N2O16/c1-17-32-46(12,56)39(53)24(4)35(50)22(2)20-45(11,64-33-19-31(48(15)16)36(51)27(7)58-33)40(63-43-37(52)30(47(13)14)18-23(3)57-43)25(5)38(26(6)42(54)61-32)62-34-21-44(10,55)41(28(8)59-34)60-29(9)49/h22-28,30-34,36-41,43,51-53,55-56H,17-21H2,1-16H3/t22-,23-,24+,25+,26-,27+,28+,30+,31-,32-,33+,34+,36+,37-,38+,39-,40-,41+,43+,44-,45-,46-/m1/s1 |
InChI Key |
WJOASKOPJZDBAH-WKBCHECCSA-N |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC(=O)C)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)OC(=O)C)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O[C@H]4C[C@H]([C@H]([C@@H](O4)C)O)N(C)C)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC(=O)C)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O |
Origin of Product |
United States |
Discovery, Isolation, and Producing Organisms of Megalomicin B
Original Isolation Source and Microorganism Identification
The megalomicin (B10785579) complex was first reported in 1969 following its isolation from the fermentation broths of a soil-derived actinobacterium. rsc.orgamanote.comnih.gov This microorganism was identified as Micromonospora megalomicea. rsc.orgevitachem.comnih.gov Members of the genus Micromonospora are Gram-positive, spore-forming aerobic bacteria known for producing a wide array of secondary metabolites. rsc.org The initial discovery highlighted a mixture of related antimicrobial substances, which were subsequently identified as megalomicins A, B, C1, and C2. rsc.org
Diversity of Natural Sources for Megalomicin B Production
While Micromonospora megalomicea is the original and primary source, subsequent research has identified other species capable of producing megalomicins. For instance, various strains of Micromonospora, including one isolated from an Indian Ocean sponge, have been shown to produce these compounds. researchgate.net This suggests that the capacity for megalomicin biosynthesis exists in diverse strains within the Micromonospora genus, occupying various ecological niches from terrestrial soil to marine environments. evitachem.comresearchgate.net
Strain Improvement Strategies for Enhanced this compound Yields
To improve the production yields of megalomicin for further research and potential applications, various strain improvement strategies have been employed. Wild-type microorganisms isolated from nature often produce antibiotics at low levels, making industrial-scale production economically challenging. microbiologyclass.netnih.gov Consequently, enhancing the productivity of these strains is a critical area of research.
Strategies for improving this compound yields can be broadly categorized into classical mutagenesis and modern genetic engineering techniques.
Classical Mutagenesis : This traditional approach involves exposing microbial cells to physical or chemical mutagens, such as UV radiation or specific chemicals, to induce random mutations in their DNA. microbiologyclass.netedscl.in Following mutagenesis, a high-throughput screening process is used to identify mutants that exhibit enhanced production of the desired compound. This method has been historically successful in increasing the yields of many antibiotics. edscl.inyoutube.com
Genetic and Metabolic Engineering : With advancements in molecular biology, more targeted approaches are now possible. nih.gov These strategies involve the direct manipulation of the genetic material of the producing organism. nih.govbiorxiv.org For megalomicin production, this includes:
Heterologous Expression : The meg gene cluster has been successfully expressed in other host organisms, such as Streptomyces lividans and Saccharopolyspora erythraea. nih.gov This strategy can overcome limitations of the native producer, such as slow growth or difficult genetic manipulation, and can convert existing antibiotics like erythromycin (B1671065) into megalomicin. nih.gov
Metabolic Engineering : This approach focuses on optimizing the metabolic pathways of the microorganism to channel more precursors towards megalomicin synthesis. youtube.comnih.gov This can involve deleting genes for competing pathways or enhancing the expression of genes that supply the necessary building blocks for megalomicin biosynthesis.
These advanced genetic techniques, often combined with optimized fermentation conditions, hold significant promise for the large-scale production of this compound and its derivatives. microbiologyclass.netmdpi.com
Table 1: Key Information on this compound Production
| Category | Details |
| Original Producing Organism | Micromonospora megalomicea rsc.orgevitachem.com |
| Type of Compound | Macrolide Antibiotic rsc.orgevitachem.com |
| Strain Improvement Methods | Classical Mutagenesis, Genetic Engineering, Metabolic Engineering, Heterologous Expression microbiologyclass.netnih.govnih.gov |
Biosynthetic Pathway Elucidation of Megalomicin B
Identification of the Megalomicin (B10785579) B Biosynthetic Gene Cluster
The journey to understand Megalomicin B synthesis began with the identification and characterization of its biosynthetic gene cluster, referred to as the meg cluster, from the producer organism Micromonospora megalomicea. nih.gov Researchers successfully cloned and sequenced a substantial 48 kb segment of this gene cluster. nih.gov Analysis of this DNA segment revealed that it contains the genes for the modular polyketide synthase (PKS) responsible for building the macrolide core, as well as the complete set of genes required for the biosynthesis of the unique sugar, megosamine. nih.gov
The organization of the meg gene cluster shows notable similarities to the well-studied erythromycin (B1671065) (ery) gene cluster. nih.gov However, it also possesses distinct genetic components, particularly those for the synthesis and attachment of L-megosamine. nih.gov The genes for L-megosamine biosynthesis are grouped together within the cluster. nih.gov The identification of these genes was a critical step, confirmed by the heterologous expression of a 12 kb fragment containing the putative megosamine pathway in an erythromycin-producing strain, which successfully converted erythromycin into megalomicin. nih.gov The database DoBISCUIT, which curates secondary metabolite biosynthetic clusters, includes information on the megalomicin cluster, aiding researchers in studying the functions of its constituent genes. oup.com
Enzymatic Steps and Intermediates in this compound Synthesis
The biosynthesis of this compound is a multi-step enzymatic process involving the creation of a polyketide backbone, its modification, and the sequential attachment of sugar moieties.
Polyketide Synthase (PKS) Modules in this compound Biogenesis
The core structure of this compound is a 14-membered macrolactone ring synthesized by a Type I modular polyketide synthase (PKS). nih.govresearchgate.net Type I PKS systems are large, multi-domain enzyme complexes where each module is responsible for one cycle of chain elongation. wikipedia.orgfrontiersin.org The megalomicin PKS (Meg PKS) and the erythromycin PKS (DEBS) are structurally and mechanistically very similar, both producing the same polyketide aglycon, 6-deoxyerythronolide B (6-dEB). acs.org
The Meg PKS consists of three large protein subunits (MegA1, MegA2, and MegA3), which house a loading module and six extension modules. acs.org The process initiates with a propionyl-CoA starter unit, followed by six successive condensation reactions with methylmalonyl-CoA extender units. acs.orgmdpi.com Each module contains a set of catalytic domains that carry out a specific sequence of reactions. The minimal domains for a module include a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). wikipedia.orgacs.org Optional reductive domains—ketoreductase (KR), dehydratase (DH), and enoylreductase (ER)—may also be present to modify the β-keto group of the growing polyketide chain. acs.org A final thioesterase (TE) domain is responsible for releasing and cyclizing the completed polyketide chain to form 6-dEB. acs.org
Table 1: Key PKS Domains and Their Functions in this compound Synthesis
| Domain | Function |
|---|---|
| KS (Ketosynthase) | Catalyzes the condensation of the growing polyketide chain with the extender unit. wikipedia.org |
| AT (Acyltransferase) | Selects the appropriate extender unit (methylmalonyl-CoA) and loads it onto the ACP. wikipedia.org |
| ACP (Acyl Carrier Protein) | Carries the growing polyketide chain and the extender unit via a phosphopantetheine arm. wikipedia.org |
| KR (Ketoreductase) | Reduces the β-keto group to a hydroxyl group. acs.org |
| DH (Dehydratase) | Dehydrates the β-hydroxyl group to form a double bond. acs.org |
| ER (Enoylreductase) | Reduces the double bond to a single bond. acs.org |
| TE (Thioesterase) | Catalyzes the cyclization and release of the final polyketide chain, forming 6-deoxyerythronolide B. acs.org |
Glycosyltransferase Activities and Sugar Moiety Attachment
A defining feature of megalomicins is the presence of three deoxy sugar residues: L-mycarose, D-desosamine, and L-megosamine. nih.gov The attachment of these sugars is a critical post-PKS modification, essential for the compound's biological activity. This process is catalyzed by a series of specific glycosyltransferases (GTs) encoded within the meg cluster.
The glycosylation proceeds in a stepwise manner:
Attachment of L-mycarose: The glycosyltransferase MegBV attaches L-mycarose to the C-3 hydroxyl group of the 6-dEB aglycone, forming 3-O-α-mycarosyl-erythronolide B (MEB). nih.gov
Attachment of D-desosamine: The desosaminyltransferase, MegCIII, works in conjunction with a helper protein, MegCII, to transfer D-desosamine to the C-5 hydroxyl of MEB. nih.govmicrobiologyresearch.org This reaction yields erythromycin D.
Attachment of L-megosamine: The final glycosylation step is unique to megalomicin biosynthesis. The megosaminyltransferase MegDI, along with its helper protein MegDVI, attaches L-megosamine to the C-6 hydroxyl group of an erythromycin intermediate. nih.govasm.org Bioconversion studies have shown that MegDI/MegDVI can glycosylate erythromycin C to produce megalomicin A, and can also use erythromycin D as a substrate to produce 12-deoxy-megalomicin A. nih.gov However, further analysis indicates that hydroxylation at C-12 precedes megosaminylation, establishing erythromycin C as the direct precursor to megalomicin A. nih.govasm.org
The requirement of helper proteins (MegCII and MegDVI) for the activity of their respective glycosyltransferases is a noteworthy feature of this pathway. nih.govmicrobiologyresearch.org
Post-PKS Modifications in this compound Biosynthesis
Beyond glycosylation, other crucial modifications shape the final megalomicin structure. The biosynthesis of the unique sugar L-megosamine and hydroxylation of the macrolide core are key post-PKS events.
The biosynthesis of TDP-L-megosamine starts from the intermediate TDP-4-keto-6-deoxy-D-glucose. nih.govasm.org In vivo reconstitution of the pathway in E. coli has demonstrated that five enzymes are required for this conversion: MegBVI (a 2,3-dehydratase), MegDII (a 3-aminotransferase), MegDIII (an N,N-dimethyltransferase), MegDIV (a 5-epimerase), and MegDV (a 4-ketoreductase). nih.govasm.org
Another critical modification is the hydroxylation of the macrolactone ring. The cytochrome P450 hydroxylase, MegK, is responsible for hydroxylating the C-12 position of the macrolide. nih.govasm.org This enzyme converts erythromycin D into erythromycin C. researchgate.netresearchgate.net In vivo analysis confirmed that this hydroxylation step, catalyzed by MegK, occurs before the final attachment of L-megosamine by MegDI. nih.govasm.org This establishes a specific order of events in the final steps of megalomicin biosynthesis: the formation of erythromycin C is a prerequisite for its conversion to megalomicin A. nih.gov The subsequent acylation at the 3''' or 4''' hydroxyls of the mycarose (B1676882) moiety leads to the different megalomicin congeners, such as this compound. nih.gov
Table 2: Key Enzymes in the TDP-L-megosamine Biosynthetic Pathway
| Enzyme | Proposed Function |
|---|---|
| MegBVI | 2,3-dehydratase nih.govasm.org |
| MegDII | 3-aminotransferase nih.govasm.org |
| MegDIII | N,N-dimethyltransferase nih.govasm.org |
| MegDIV | 3,5-epimerase asm.orgasm.org |
| MegDV | 4-ketoreductase nih.govasm.org |
Genetic Engineering Approaches for this compound Pathway Manipulation
The detailed understanding of the meg gene cluster has opened avenues for manipulating the biosynthetic pathway using genetic engineering techniques. This allows for the production of megalomicins in more tractable host organisms and the creation of novel analogues. nih.gov
Heterologous Expression Systems for this compound Production
Heterologous expression, the process of expressing genes in a non-native host, has been a powerful tool in studying and engineering the megalomicin pathway. nih.gov Two primary hosts have been successfully utilized: Saccharopolyspora erythraea (the producer of erythromycin) and Escherichia coli.
In a landmark experiment, a 12 kb DNA fragment from the meg cluster, containing the genes for L-megosamine biosynthesis and attachment, was introduced into Saccharopolyspora erythraea. nih.gov This engineered strain was able to convert its native product, erythromycin, into megalomicin, demonstrating the functional expression of the megosamine pathway and its compatibility with the erythromycin biosynthetic machinery. nih.gov This approach is promising for producing novel megalomicin analogues, given the extensive knowledge and genetic tools available for S. erythraea. nih.gov
Escherichia coli has also been developed as a versatile platform for megalomicin research. nih.gov Scientists have successfully reconstituted the entire TDP-L-megosamine pathway in E. coli by expressing the five necessary biosynthetic genes (MegBVI, MegDII, MegDIII, MegDIV, and MegDV). nih.govasm.org Furthermore, by co-expressing the glycosyltransferase MegDI and its helper MegDVI, this engineered E. coli strain could be used in bioconversion experiments. When fed with erythromycin C or erythromycin D, the strain successfully produced megalomicin A or 12-deoxy-megalomicin A, respectively. nih.govasm.org These studies not only confirmed the function of individual enzymes but also established E. coli as a viable system for producing glycosylated macrolides and for combinatorial biosynthesis efforts. asm.orgresearchgate.net However, challenges remain, as the heterologous expression of the full Meg PKS in E. coli resulted in undetectable levels of the 6-dEB aglycone, in contrast to the high production levels seen with the erythromycin PKS, suggesting limitations in protein expression or enzyme activity that require further optimization. acs.orgnih.gov
Rational Design for Biosynthetic Pathway Diversification
The elucidation of the megalomicin biosynthetic pathway has provided a genetic blueprint for rationally engineering the pathway to produce novel analogs. nih.govresearchgate.net This field, often termed combinatorial biosynthesis, involves modifying the genetic instructions to alter the final chemical structure, potentially leading to compounds with improved or new therapeutic properties. ucsc.edu A primary strategy has been the heterologous expression of genes from the megalomicin pathway in more genetically tractable host organisms. nih.govconicet.gov.ar
A significant breakthrough was the expression of a 12 kb fragment of the meg gene cluster, containing the genes for megosamine biosynthesis, in the erythromycin-producing host Saccharopolyspora erythraea. nih.gov This resulted in the successful conversion of the host's native erythromycin into megalomicin. nih.gov This achievement demonstrated the feasibility of using a well-understood industrial strain to produce megalomicins and opened the door to engineering novel analogs. nih.govresearchgate.net By leveraging the extensive knowledge of genetic manipulation and fermentation of S. erythraea, researchers can now more easily create a variety of new megalomicin-based compounds. nih.gov
Further diversification efforts have focused on altering the glycosylation patterns of polyketides, as the sugar moieties are often crucial for biological activity. conicet.gov.armdpi.com The ability to express and manipulate the complex enzymatic pathways for deoxysugar biosynthesis in hosts like E. coli is a powerful tool for diversification. nih.govconicet.gov.ar For instance, synthetic operons containing the necessary genes for TDP-L-mycarose and TDP-D-desosamine biosynthesis have been constructed and expressed in E. coli. nih.gov This allowed for the conversion of the aglycone 6-deoxyerythronolide B into erythromycin D. nih.gov This modular approach, where pathways are rebuilt in a heterologous host, allows for the controlled mixing and matching of PKS modules and glycosylation enzymes to generate "unnatural" natural products. conicet.gov.argoogle.com
Rational design also extends to the modification of the tailoring enzymes themselves. The cytochrome P450 monooxygenase, PikC, from the pikromycin (B1677795) pathway, is known for its flexibility in hydroxylating different macrolide substrates. nih.gov Structural studies of enzymes like PikC provide insights that can be used to guide site-directed mutagenesis, potentially altering substrate specificity or reaction outcomes to produce a single, desired bioactive metabolite. nih.gov Similar principles can be applied to the glycosyltransferases and hydroxylases of the megalomicin pathway to create a library of novel macrolides that would be difficult to produce through traditional chemical synthesis. google.com These engineered biosynthetic strategies represent a promising avenue for producing new polyketide-based therapeutics. ucsc.edu
Molecular Mechanism of Action of Megalomicin B
Identification of Cellular and Molecular Targets of Megalomicin (B10785579) B
The principal molecular target of Megalomicin B within bacterial cells is the ribosome, the essential organelle responsible for translating messenger RNA (mRNA) into proteins.
Like other macrolide antibiotics, this compound's activity is mediated through its binding to the large (50S) ribosomal subunit. rsc.orgnih.govnih.gov This interaction is central to its ability to halt protein synthesis. The binding site is located within the polypeptide exit tunnel, a channel through which newly synthesized (nascent) polypeptide chains emerge from the ribosome. weizmann.ac.ilut.ee
The binding of this compound is facilitated by its distinct chemical structure, which includes a large 14-membered lactone ring and attached deoxy sugar moieties. nih.govevitachem.com The lactone ring is crucial for the interaction with the 23S ribosomal RNA (rRNA) that lines the exit tunnel, effectively obstructing the path of the elongating peptide. weizmann.ac.ilevitachem.com The amino sugar groups, a defining feature of macrolides, also contribute to the binding affinity and proper positioning of the antibiotic within its target site. evitachem.com While megalomicins primarily target the 50S subunit, some research has suggested a broader interaction that may also involve the 16S rRNA of the small (30S) subunit, potentially interfering with the "proof-reading" process that ensures translational accuracy. rsc.org However, the predominant and well-established mechanism for macrolides involves the 50S subunit's exit tunnel.
By binding to the 50S ribosomal subunit, this compound effectively inhibits bacterial protein synthesis. nih.govevitachem.com This inhibition occurs because the antibiotic physically blocks the progression of the nascent polypeptide chain through the exit tunnel. weizmann.ac.il This obstruction can lead to the premature dissociation of the incomplete peptide from the ribosome. The process disrupts the elongation phase of translation and prevents the formation of functional proteins that are essential for bacterial survival and replication. evitachem.com This mode of action results in a bacteriostatic effect, meaning it inhibits the growth and reproduction of bacteria rather than killing them outright. rsc.org
Cellular Responses and Physiological Effects in Target Microorganisms
The inhibition of protein synthesis by this compound leads to a bacteriostatic effect, primarily against Gram-positive bacteria. rsc.orgnih.gov Its efficacy against Gram-negative bacteria is generally more limited. rsc.org
Beyond its antibacterial properties, this compound and its congeners have demonstrated a range of other biological activities, suggesting different cellular responses in other types of microorganisms. Research has shown that megalomicins possess potent antiparasitic activity against various protozoa, including Trypanosoma cruzi, Plasmodium falciparum, and Leishmania species. rsc.orgnih.gov They also exhibit antiviral activity against several enveloped viruses, such as herpes simplex virus. rsc.orgnih.gov In these eukaryotic systems, the mechanism appears to be distinct from ribosomal inhibition and is linked to the disruption of protein trafficking and glycosylation within the Golgi apparatus. nih.govnih.govbiologists.com This interference with glycoprotein (B1211001) maturation affects the development of enveloped viruses and parasites. nih.govnih.gov
Table 1: Spectrum of Activity of Megalomicin
| Organism Type | Target Organism Examples | Reported Effect | Reference |
| Bacteria | Gram-positive bacteria | Bacteriostatic | rsc.org |
| Parasites | Trypanosoma cruzi, Plasmodium falciparum, Leishmania donovani | Antiparasitic | rsc.orgnih.gov |
| Viruses | Herpes simplex virus, Swine fever virus | Antiviral | rsc.org |
Comparative Analysis of this compound's Mechanism with Other Macrolides
The molecular mechanism of this compound is best understood in comparison to other macrolides, particularly its structural precursor, erythromycin (B1671065).
This compound shares the same 14-membered lactone ring and the d-desosamine sugar as erythromycin. nih.gov Both antibiotics bind to a similar site in the ribosomal exit tunnel and inhibit protein synthesis in a comparable manner. nih.gov The critical distinction lies in the presence of an additional, unique deoxyamino sugar, L-megosamine, attached to the C-6 hydroxyl of the lactone ring in megalomicins. researchgate.netnih.gov
This additional sugar moiety is believed to be responsible for the broader spectrum of biological activity seen with megalomicins, including their antiviral and antiparasitic effects, which are absent in erythromycin. nih.govresearchgate.net While the core antibacterial mechanism is conserved, the L-megosamine appears to confer the ability to interact with different cellular targets in eukaryotic pathogens, such as those involved in protein transport. nih.gov
The size and structure of the macrolide ring and its substituents also influence interactions with bacterial resistance mechanisms. For instance, in studies of inducible resistance conferred by erm genes, 14-membered macrolides like erythromycin and megalomicin were found to be effective inducers of the ermC resistance gene in Staphylococcus aureus. asm.orgasm.org This contrasts with 16-membered macrolides, which are generally poor inducers of this specific resistance mechanism, highlighting subtle but significant differences in how various macrolides interact with the ribosome-mRNA complex. asm.org
Table 2: Comparison of this compound and Erythromycin
| Feature | This compound | Erythromycin | Reference |
| Macrolide Ring Size | 14-membered | 14-membered | nih.gov |
| Core Mechanism | Inhibition of protein synthesis via 50S ribosomal subunit binding | Inhibition of protein synthesis via 50S ribosomal subunit binding | nih.gov |
| Key Structural Difference | Contains L-megosamine sugar at C-6 | Lacks L-megosamine sugar; has a hydroxyl group at C-6 | researchgate.netnih.gov |
| Antibacterial Activity | Yes, primarily Gram-positive | Yes, primarily Gram-positive | rsc.org |
| Antiviral/Antiparasitic Activity | Yes | No | nih.govresearchgate.net |
| Induction of ermC Resistance | Inducer | Inducer | asm.orgasm.org |
Structure Activity Relationship Sar Studies and Synthetic Modifications of Megalomicin B
Chemical Derivatization Strategies for Megalomicin (B10785579) B Analogues
Chemical derivatization of Megalomicin B has been a key strategy to generate analogues with improved properties. These modifications have targeted various parts of the molecule, including the macrolactone ring and the glycosidic residues.
The large 14-membered macrolactone ring is a defining feature of this compound and is essential for its antibiotic function. evitachem.comd-nb.info Modifications to this ring can significantly impact the compound's activity. One notable modification is the hydroxylation at the C-12 position, a reaction catalyzed by a P450 hydroxylase, which is a key step in its biosynthesis from erythromycin-related precursors. researchgate.net The size of the macrolactone ring is also a target for modification, with studies showing that the glycosyltransferases involved in its biosynthesis can be flexible towards substrates with altered ring sizes. asm.orgconicet.gov.ar
This compound is characterized by the presence of three deoxy sugar residues: L-mycarose, D-desosamine, and L-megosamine. asm.org The glycosylation pattern is critical for its biological activity. asm.org The presence of L-megosamine, in particular, is believed to confer additional antiviral and antiparasitic activities not seen in erythromycin (B1671065). asm.org
Researchers have explored the attachment of different sugar moieties to the macrolide core. nih.gov For instance, the megosaminyltransferase pair MegDI/MegDVI has shown flexibility in accepting different macrolide substrates and sugar analogues. asm.orgconicet.gov.ar This has enabled the creation of new macrolide derivatives through combinatorial biosynthesis. The modification of the glycosylation pattern is a promising strategy to develop new macrolides with enhanced or altered affinities for their biological targets. asm.org
Semi-synthetic modifications have been instrumental in generating novel this compound derivatives. These approaches often start with a naturally produced macrolide, such as erythromycin, and then introduce chemical or enzymatic modifications. rsc.orgnii.ac.jp For example, the bioconversion of erythromycin to megalomicin has been achieved by expressing the necessary biosynthetic genes in a heterologous host like Saccharopolyspora erythraea. nih.gov This methodology allows for the production of megalomicin analogues that might have improved therapeutic activities. nih.gov The development of semi-synthetic derivatives is an attractive strategy due to the potent biological activity of the parent compounds and their resistance to some modifying enzymes. rsc.org
Elucidation of Key Structural Features for Biological Activity
The biological activity of this compound is intrinsically linked to its unique structural features. The macrolide structure, characterized by the large lactone ring, is a common feature of this class of antibiotics and is crucial for their ability to inhibit bacterial protein synthesis. evitachem.comnih.gov
The sugar moieties attached to the macrolactone ring play a significant role in the compound's interaction with its target, the bacterial ribosome. d-nb.infoasm.org The dimethylamino sugar linked to the C5 position is essential for this interaction. d-nb.info The presence of L-megosamine is a distinguishing feature of megalomicins and is associated with their broader biological activities, including antiviral and antiparasitic effects. asm.orgmdpi.com
Impact of Stereochemistry on this compound Activity
The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a drug's biological activity. biomedgrid.combiomedgrid.com In chiral molecules like this compound, different stereoisomers (enantiomers or diastereomers) can exhibit distinct pharmacological properties because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov
While specific studies focusing solely on the stereochemistry of this compound are not extensively detailed in the provided search results, the principles of stereochemistry in drug action are well-established. biomedgrid.combiomedgrid.comnih.gov The precise spatial orientation of the various functional groups on the macrolactone ring and the sugar residues of this compound is crucial for its binding to the ribosomal target. Any alteration in the stereochemistry of these groups could lead to a significant change in binding affinity and, consequently, biological activity. nih.gov The stereo- and regioselectivity of the enzymes involved in its biosynthesis ensure the production of a single, active stereoisomer. nih.gov
Data Tables
Table 1: Key Enzymes in this compound Biosynthesis and Derivatization
| Enzyme | Function | Role in Derivatization | Reference |
| MegK | P450 hydroxylase | Catalyzes C-12 hydroxylation of the macrolactone ring. | researchgate.net |
| MegDI/MegDVI | Megosaminyltransferase pair | Transfers L-megosamine to the macrolide core; shows flexibility for different substrates. | asm.orgconicet.gov.ar |
| MegCII/MegCIII | Desosaminyltransferase | Catalyzes the transfer of D-desosamine. | researchgate.net |
Table 2: Biological Activities of Megalomicin and its Analogues
| Compound | Biological Activity | Key Structural Feature | Reference |
| This compound | Antibacterial, Antiviral, Antiparasitic | Presence of L-megosamine | asm.orgnii.ac.jp |
| Erythromycin | Antibacterial | Lacks L-megosamine | asm.org |
| Modified Erythromycin/Azithromycin (with megosamine) | Increased antimalarial activity | Addition of L-megosamine | asm.org |
Analytical Methodologies for Research on Megalomicin B in Complex Matrices
Chromatographic Techniques for Megalomicin (B10785579) B Separation and Quantification in Research Samples
The isolation and quantification of Megalomicin B from intricate matrices, such as fermentation broths or biological fluids, heavily rely on chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. evitachem.com
Researchers have successfully utilized reversed-phase HPLC for the purification of megalomicins. A common approach involves using a C18 column with a gradient elution system. For instance, a gradient of aqueous ammonium (B1175870) acetate (B1210297) and a mixture of acetonitrile (B52724) and methanol (B129727) can effectively separate this compound from other related megalomicin components and impurities. conicet.gov.ar The selection of the stationary phase, typically a nonpolar C18-bonded silica, and a polar mobile phase allows for the separation based on the hydrophobicity of the analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer enhanced sensitivity and selectivity for the quantification of this compound. microbiologyresearch.orgnih.gov These methods couple the separation power of HPLC with the precise mass detection of the analyte. In a recent study, LC-MS was employed to analyze the production of megalomicins in different culture conditions, where this compound was identified by its specific mass-to-charge ratio ([M+H]⁺) of 919.5754. nih.gov This high-resolution mass spectrometry allows for unambiguous identification and accurate quantification even at low concentrations.
Table 1: Exemplary Chromatographic Conditions for this compound Analysis
| Parameter | Details | Reference |
| Technique | High-Performance Liquid Chromatography (HPLC) | conicet.gov.ar |
| Column | C18 semipreparative (e.g., Prodigy ODS-3V, 5 µm, 250 x 10 mm) | conicet.gov.ar |
| Mobile Phase | Gradient of 5 mM NH4OAc in H2O and 5 mM NH4OAc in MeCN-MeOH (4:1) | conicet.gov.ar |
| Detection | UV or Mass Spectrometry (MS) | conicet.gov.ar |
| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | microbiologyresearch.orgnih.gov |
| Ionization | Electrospray Ionization (ESI) | conicet.gov.ar |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole | conicet.gov.ar |
Spectroscopic and Spectrometric Approaches for this compound Monitoring in In Vitro Studies
Spectroscopic and spectrometric methods are indispensable for monitoring the behavior and interactions of this compound in in vitro experimental setups. These techniques provide valuable insights into its structural integrity and its effects on biological systems.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. evitachem.com Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, allowing for the confirmation of its identity and the detection of any structural modifications. mdpi.com Techniques like Total Correlated Spectroscopy (TOCSY) can be used to confirm the identity of the sugar moieties attached to the macrolide ring. conicet.gov.ar
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is crucial for monitoring the bioconversion and metabolism of this compound. nih.gov High-resolution mass spectrometry can differentiate between various megalomicin congeners and their metabolites based on their precise molecular weights. nih.gov For example, the transformation of erythromycin (B1671065) derivatives into megalomicins can be tracked by observing the appearance of the characteristic mass of this compound. nih.gov
In studies investigating the mechanism of action, such as the inhibition of protein synthesis, spectroscopic methods can be employed to monitor changes in cellular components. While direct spectroscopic monitoring of this compound's interaction with the ribosome is complex, the downstream effects, such as altered protein profiles, can be analyzed using techniques like SDS-PAGE. pnas.org
Bioanalytical Assays for Determining this compound's Potency in Mechanistic Studies
Determining the biological potency of this compound is fundamental to understanding its mechanism of action and its potential as a therapeutic agent. Various bioanalytical assays are employed to quantify its inhibitory effects on different biological processes.
The primary mechanism of action for macrolide antibiotics like this compound is the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. evitachem.comnih.gov The potency of this inhibition can be determined through in vitro transcription-translation assays or by measuring the minimum inhibitory concentration (MIC) against various bacterial strains. rsc.org The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium. conicet.gov.ar These assays provide a quantitative measure of the antibacterial efficacy of this compound.
Beyond its antibacterial activity, this compound has shown antiparasitic and antiviral properties. nih.govnii.ac.jp To assess its potency in these contexts, specific bioassays are utilized. For instance, its antiplasmodial activity against Plasmodium falciparum can be evaluated by measuring the inhibition of parasite growth in red blood cell cultures. conicet.gov.ar The concentration required to inhibit 50% of parasite growth (IC50) is a key parameter determined in these assays. nih.govvliz.be Similarly, its antiviral activity can be assessed by measuring the inhibition of viral replication in cell cultures. rsc.org
Mechanistic studies have also investigated the effect of this compound on lysosomal function. biologists.com Assays that measure the ATP-dependent acidification of lysosomes in vitro can provide insights into its mechanism of action at a subcellular level. biologists.com
Table 2: Bioanalytical Assays for this compound Potency
| Assay Type | Purpose | Key Parameter | Reference |
| Minimum Inhibitory Concentration (MIC) | Determine antibacterial potency | MIC value | conicet.gov.arrsc.org |
| Antiplasmodial Assay | Determine activity against Plasmodium falciparum | IC50 value | conicet.gov.arnih.gov |
| Cytotoxicity Assay | Evaluate effect on mammalian cell lines | IC50 value | nih.govvliz.be |
| Lysosomal Acidification Assay | Investigate mechanism of action on lysosomes | Inhibition of acidification | biologists.com |
Mechanisms of Microbial Resistance to Megalomicin B
Ribosomal Methylation as a Resistance Mechanism
One of the most prevalent mechanisms of resistance to macrolide antibiotics is the modification of their target, the bacterial ribosome. nih.gov This is typically achieved through the enzymatic methylation of a specific nucleotide within the 23S ribosomal RNA (rRNA) of the large 50S ribosomal subunit. frontiersin.org This alteration reduces the binding affinity of the antibiotic to the ribosome, thereby inhibiting its protein synthesis-blocking activity. nih.gov
This type of resistance is often referred to as the MLS B phenotype because it confers cross-resistance to macrolides, lincosamides, and streptogramin B-type antibiotics. nih.gov The enzymes responsible for this methylation are RNA methyltransferases encoded by erm (erythromycin ribosome methylase) genes. frontiersin.org These enzymes, such as ErmC, typically dimethylate an adenine (B156593) residue at position A2058 (E. coli numbering) in the 23S rRNA. nih.gov
The expression of erm genes can be either constitutive or inducible. nih.gov In constitutive resistance, the methylase is produced continuously, whereas in inducible resistance, its synthesis is triggered by the presence of an inducing antibiotic. nih.gov Interestingly, the effectiveness of induction can vary depending on the structure of the macrolide. Studies have shown that 14-membered macrolides are often potent inducers of certain erm genes like ermC, while 16-membered macrolides, the class to which Megalomicin (B10785579) B belongs, are generally poor inducers of these specific genes. asm.org However, other erm genes, such as ermSV, are selectively induced by 16-membered macrolides. asm.org This suggests that the specific erm gene present in a bacterial strain will determine its susceptibility profile to Megalomicin B.
| Gene Family | Mechanism of Action | Target Site | Resulting Phenotype | Inducibility by Macrolide Type |
| erm (e.g., ermA, ermB, ermC) | Mono- or di-methylation of 23S rRNA. nih.gov | Adenine 2058 (A2058) in 23S rRNA. nih.gov | MLS B (Resistance to Macrolides, Lincosamides, Streptogramin B). nih.gov | Varies; ermC is strongly induced by 14-membered macrolides but weakly by 16-membered ones. ermSV is induced by 16-membered macrolides. asm.org |
| cfr | Methylation of 23S rRNA. | Adenine 2503 (A2503) in 23S rRNA. nih.gov | PhLOPS A (Resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A). nih.gov | Not typically induced by macrolides. |
Efflux Pump Systems Conferring this compound Resistance
Efflux pumps are transmembrane proteins that actively transport a wide range of toxic compounds, including antibiotics, out of the bacterial cell. nih.gov This mechanism prevents the intracellular accumulation of the drug to a concentration high enough to inhibit its target. mdpi.com Efflux is a major contributor to both intrinsic and acquired antibiotic resistance in many bacterial species. nih.govfrontiersin.org
Several superfamilies of efflux pumps are involved in multidrug resistance (MDR), including:
The Resistance-Nodulation-Division (RND) family: Primarily found in Gram-negative bacteria, these pumps use the proton-motive force for energy. frontiersin.org The AcrAB-TolC system in E. coli is a well-characterized example that can export macrolides. nih.gov
The Major Facilitator Superfamily (MFS): These pumps also utilize the proton-motive force and are widespread in bacteria. The mef (macrolide efflux) genes, such as mefA, encode MFS pumps that confer resistance specifically to 14- and 15-membered macrolides. mdpi.com
The ATP-Binding Cassette (ABC) superfamily: These transporters use the energy from ATP hydrolysis to expel substrates. The MsrA/B pumps are examples of ABC transporters that provide resistance to macrolides and streptogramin B antibiotics. mdpi.com
While direct studies specifically detailing the efflux of this compound are limited, the broad substrate profiles of many MDR pumps, particularly within the RND and ABC families, suggest they are likely capable of transporting this 16-membered macrolide. nih.govfrontiersin.org The expression of these pumps can be constitutive or induced by the presence of a substrate, contributing to low-level resistance that can allow bacteria to survive and acquire higher-level resistance mutations. mdpi.com
| Efflux Pump Family | Energy Source | Bacterial Type | Examples | Known Macrolide Substrates |
| Resistance-Nodulation-Division (RND) | Proton-Motive Force. frontiersin.org | Gram-negative. nih.gov | MexAB-OprM (P. aeruginosa), AcrAB-TolC (E. coli). nih.gov | Tetracycline, chloramphenicol, quinolones, β-lactams, various macrolides. nih.gov |
| Major Facilitator Superfamily (MFS) | Proton-Motive Force. frontiersin.org | Gram-positive and Gram-negative. | NorA (S. aureus), MefA (Streptococcus spp.). mdpi.commdpi.com | 14- and 15-membered macrolides (for MefA), fluoroquinolones. mdpi.commdpi.com |
| ATP-Binding Cassette (ABC) Superfamily | ATP Hydrolysis. frontiersin.org | Gram-positive and Gram-negative. | MsrA/B (Staphylococcus spp.). mdpi.com | Macrolides, Streptogramin B. mdpi.com |
| Small Multidrug Resistance (SMR) Family | Proton-Motive Force. frontiersin.org | Gram-positive and Gram-negative. | EmrE (E. coli) | Various antiseptic compounds. |
| Multidrug and Toxic Compound Extrusion (MATE) Family | Na+/H+ antiport. frontiersin.org | Gram-positive and Gram-negative. | NorM (Neisseria spp.) | Fluoroquinolones, aminoglycosides. |
Enzymatic Inactivation of this compound by Bacterial Enzymes
Bacteria can achieve resistance by producing enzymes that chemically modify and inactivate antibiotic molecules. mdpi.com For macrolides, two principal classes of inactivating enzymes have been identified: macrolide phosphotransferases (Mph) and macrolide esterases (Ere).
Macrolide Phosphotransferases (Mph): These enzymes inactivate macrolides by catalyzing the GTP-dependent phosphorylation of the 2'-hydroxyl group on the desosamine (B1220255) sugar, a moiety essential for ribosomal binding. nih.gov This modification prevents the antibiotic from effectively binding to its ribosomal target. nih.gov Genes encoding these enzymes, such as mphA and mphB, are found in various pathogenic bacteria. While some Mph enzymes have a narrow substrate range, others can inactivate a broad spectrum of macrolides. nih.gov
Macrolide Esterases (Ere): These enzymes inactivate macrolides by hydrolyzing the lactone ring, which is the core structure of all macrolide antibiotics. mdpi.com The opening of this ring renders the molecule inactive. Genes such as ereA and ereB encode these esterases and are prevalent in Gram-negative bacteria like E. coli.
The large and complex structure of this compound, with its additional megosamine sugar, may influence its susceptibility to these enzymes compared to simpler macrolides like erythromycin (B1671065). However, the fundamental lactone ring structure and the desosamine sugar remain potential targets for Ere and Mph enzymes, respectively.
| Enzyme Class | Gene Examples | Mechanism of Action | Effect on Macrolide Structure | Common Bacterial Hosts |
| Macrolide Phosphotransferases | mphA, mphB, mphI | Phosphorylation of the 2'-hydroxyl group of the desosamine sugar. nih.gov | Prevents ribosomal binding. nih.gov | E. coli, Pseudomonas aeruginosa, Staphylococcus aureus |
| Macrolide Esterases | ereA, ereB | Hydrolysis of the macrolactone ring. mdpi.com | Opens the core ring, inactivating the antibiotic. nih.gov | E. coli and other Enterobacteriaceae |
| Glycosyltransferases | - | Transfer of a sugar moiety to the antibiotic. | Steric hindrance, preventing target binding. | Various producing and pathogenic bacteria |
Development and Spread of this compound Resistance Genes in Microbial Populations
The emergence and dissemination of antibiotic resistance are greatly accelerated by the ability of bacteria to share genetic material through horizontal gene transfer (HGT). reactgroup.org Resistance genes, such as those encoding ribosomal methylases, efflux pumps, and inactivating enzymes, are frequently located on mobile genetic elements (MGEs) that can be transferred between different bacteria, even across species barriers. frontiersin.orgfrontiersin.org
The primary mechanisms of HGT are:
Conjugation: The transfer of genetic material, typically plasmids or transposons, between bacterial cells in direct contact. reactgroup.org This is considered the most significant mechanism for the spread of antibiotic resistance genes. frontiersin.org R-plasmids, which can carry multiple resistance genes, are a major vehicle for the rapid development of multidrug-resistant strains. frontiersin.org
Transduction: The transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). reactgroup.org Phages can accidentally package bacterial DNA, including resistance genes, and inject it into a new host cell. dovepress.com
Transformation: The uptake and incorporation of naked DNA from the environment by a recipient bacterium. reactgroup.org DNA released from dead bacteria can be taken up by competent cells, leading to the acquisition of new genetic traits, including antibiotic resistance. dovepress.com
The presence of antibiotics like this compound in the environment creates a strong selective pressure, favoring the survival and proliferation of bacteria that have acquired resistance genes through HGT. reactgroup.org This process allows for the rapid evolution and spread of resistance within and between microbial communities, from environmental reservoirs to clinically relevant pathogens. frontiersin.orgdovepress.com
| Mechanism | Description | Genetic Element Transferred | Significance in Resistance Spread |
| Conjugation | Transfer of DNA through direct cell-to-cell contact. reactgroup.org | Plasmids, Transposons, Integrative Conjugative Elements (ICEs). frontiersin.org | Major mechanism for spreading multidrug resistance among diverse bacteria. frontiersin.org |
| Transduction | DNA transfer mediated by bacteriophages. reactgroup.org | Any bacterial gene located near a prophage or accidentally packaged into the phage head. dovepress.com | Important for transferring genes within specific bacterial populations targeted by the phage. |
| Transformation | Uptake and integration of free DNA from the environment. reactgroup.org | Naked DNA fragments. frontiersin.org | Contributes to the acquisition of resistance, particularly in naturally competent species like Streptococcus pneumoniae. wikipedia.org |
Computational and Theoretical Investigations of Megalomicin B
Molecular Docking and Dynamics Simulations of Megalomicin (B10785579) B-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a ligand, such as an antibiotic, and its biological target. Macrolide antibiotics, including the megalomicin family, are known to target the 50S subunit of the bacterial ribosome, binding within the nascent peptide exit tunnel (NPET) to inhibit protein synthesis. nih.govplos.orgslu.senih.gov
Molecular docking studies predict the preferred orientation and binding affinity of a ligand to its receptor. For Megalomicin B, docking simulations would place the molecule within the known macrolide binding site in the NPET of the 50S ribosomal subunit. These simulations help identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the antibiotic-ribosome complex. While specific docking studies for this compound are not extensively published, research on analogous macrolides like erythromycin (B1671065) and the ketolide telithromycin (B1682012) reveals critical interactions with specific nucleotides of the 23S rRNA, most notably A2058, A2059, and A2503 (E. coli numbering). plos.org The unique structural feature of megalomicins, the megosamine sugar, would be a key focus of such studies to determine its specific contributions to ribosomal binding and its role in overcoming certain resistance mechanisms. nih.govresearchgate.net
Following docking, molecular dynamics simulations provide a dynamic view of the antibiotic-ribosome complex over time, typically on the nanosecond to microsecond scale. An MD simulation of this compound bound to the ribosome would reveal the conformational flexibility of both the drug and the target, the stability of the binding pose, and the role of water molecules in mediating interactions. Advanced techniques, such as the Grand Canonical Monte Carlo (GCMC)/MD combined approach, have been used for the macrolide telithromycin to accurately model the buried binding site and the variable number of water molecules within it, which is crucial for calculating accurate binding free energies. plos.org Such a simulation for this compound would elucidate how its distinct glycosylation pattern affects the dynamics and stability of its interaction with the ribosome compared to other macrolides.
Table 1: Key Ribosomal Residues and Interactions for Macrolide Binding This table is based on data from related macrolides and represents the likely interaction points for this compound.
| Ribosomal Component | Key Nucleotides/Residues (E. coli numbering) | Type of Interaction | Significance |
|---|---|---|---|
| 23S rRNA | A2058, A2059 | Hydrogen Bonding, Hydrophobic Interactions | Central to macrolide binding; site of common resistance mutations (e.g., A2058G) and Erm methyltransferase modification. plos.org |
| 23S rRNA | A2503 | Hydrogen Bonding | Interaction with the desosamine (B1220255) sugar common to many macrolides. |
| 23S rRNA | A752, U2609 | Hydrophobic/Stacking Interactions | Important for binding of advanced macrolides (ketolides) with extended side chains; potentially relevant for megalomicin analogues. plos.org |
| Ribosomal Proteins | L4, L22 | Hydrophobic Interactions | Contribute to the overall shape and hydrophobic character of the binding pocket in the peptide exit tunnel. |
Quantum Chemical Calculations for Understanding this compound's Reactivity and Conformation
Quantum chemical (QC) calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure, reactivity, and conformational preferences of a molecule. These calculations solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, electron density distribution, and electrostatic potential.
For this compound, QC calculations can be used to:
Determine Stable Conformations: The large and flexible macrocyclic ring of this compound can adopt multiple low-energy conformations. QC calculations can identify the most stable three-dimensional structures in different environments (e.g., in a vacuum or implicit solvent), which is crucial for understanding its pre-organized state before binding to the ribosome.
Analyze Electronic Properties: The distribution of electrons in a molecule dictates its reactivity. DFT calculations can map the electrostatic potential onto the molecule's surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for understanding non-covalent interactions, such as hydrogen bonds and electrostatic contacts, with the ribosome.
Investigate Chemical Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO gap is a measure of chemical reactivity and stability. Understanding these frontier orbitals for this compound can help explain its intrinsic chemical properties and guide the design of derivatives with altered reactivity or stability.
While specific DFT studies on this compound are not prominent in the literature, research on other macrolides has successfully used these methods to correlate calculated structural features with experimental data from NMR spectroscopy. Such calculations are foundational for building accurate parameters for the molecular mechanics force fields used in the large-scale MD simulations described previously.
Table 2: Quantum Chemical Properties and Their Significance for this compound
| Calculated Property | Computational Method | Significance for this compound |
|---|---|---|
| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | Predicts the lowest-energy 3D conformation, bond lengths, and angles, providing a basis for understanding its shape-dependent interactions. |
| Electrostatic Potential (ESP) Map | DFT | Visualizes charge distribution, identifying regions likely to act as hydrogen bond donors or acceptors, which is critical for target binding. |
| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Provides insight into the molecule's chemical reactivity, stability, and potential sites for metabolic reactions or chemical modification. |
| Partial Atomic Charges | Various (e.g., Mulliken, NBO) | Quantifies the charge on each atom, used to parameterize force fields for molecular dynamics simulations and to model electrostatic interactions. |
In Silico Screening and Design of Novel this compound Analogues
The development of antibiotic resistance necessitates the continuous creation of novel and more potent drug analogues. In silico (computer-based) screening and design are cost-effective and rapid strategies to explore vast chemical spaces and prioritize candidates for synthesis.
The process for designing novel this compound analogues would typically follow a structured workflow:
Scaffold Selection and Virtual Library Generation: Starting with the known structure of this compound, a virtual library of analogues can be created. Modifications would be guided by knowledge of its biosynthetic pathway. nih.govresearchgate.net For example, new derivatives could be designed by altering the acyl groups on the sugar moieties (megosamine and rhodosamine) or by modifying the macrolactone ring itself at positions known to be tolerant of substitution. researchgate.netasm.org
High-Throughput Virtual Screening (HTVS): This virtual library would then be screened using molecular docking against the 3D structure of the bacterial ribosome. The docking scores would provide a first-pass filter, ranking the analogues based on their predicted binding affinity.
Refinement and Rescoring: Top-ranked candidates from the initial screen would undergo more rigorous computational analysis. This could involve using more accurate docking algorithms or calculating binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).
ADMET Prediction: In silico tools would be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising analogues. This step is crucial to filter out compounds that may have good target affinity but are likely to fail in later developmental stages due to poor pharmacokinetic properties or toxicity.
Prioritization for Synthesis: Based on the combined results of binding affinity, interaction analysis, and ADMET profiling, a small number of high-potential analogues would be selected for chemical or biological synthesis and subsequent experimental validation.
This rational design approach, which leverages computational power to explore structure-activity relationships, has been successfully applied to other macrolide classes like the ketolides. nih.gov Applying it to the unique megalomicin scaffold holds promise for developing next-generation antibiotics with potentially improved activity against resistant bacterial strains. nih.gov
Table 3: Hypothetical Workflow for In Silico Design of this compound Analogues
| Step | Methodology | Objective | Example for this compound |
|---|---|---|---|
| 1. Library Design | Combinatorial enumeration based on known biosynthesis | Create a diverse set of virtual analogues. | Varying the acyl groups at the 3'' and 4'' positions of the megosamine sugar. |
| 2. Virtual Screening | Molecular Docking (e.g., Glide, AutoDock) | Rapidly assess binding potential of the library to the 50S ribosome. | Docking thousands of virtual analogues into the NPET binding site. |
| 3. Lead Optimization | MD Simulations, Free Energy Calculations (MM/GBSA) | Accurately predict binding affinity and stability for top candidates. | Running 100 ns MD simulations on the top 20 docked poses. |
| 4. Property Filtering | ADMET Prediction Software (e.g., QikProp, SwissADME) | Evaluate drug-likeness and pharmacokinetic profiles. | Filtering out analogues predicted to have poor oral bioavailability or high toxicity. |
| 5. Candidate Selection | Multi-parameter scoring and analysis | Prioritize a few candidates for synthesis and in vitro testing. | Selecting 3-5 analogues with the best predicted binding, stability, and ADMET properties. |
Future Research Directions and Translational Perspectives for Megalomicin B
Exploration of Unconventional Sources for Novel Megalomicin (B10785579) B Analogues
The original source of megalomicin is the soil-dwelling actinobacterium Micromonospora megalomicea. evitachem.comamazonaws.com However, the vast and largely untapped biodiversity of microorganisms presents a promising frontier for the discovery of new megalomicin analogues with potentially enhanced properties. Future research will increasingly focus on bioprospecting in underexplored and extreme environments.
Marine actinobacteria, particularly those residing in sponges and other marine invertebrates, are a focal point of this exploration. mdpi.comnih.gov Studies have already identified Micromonospora species from marine sources that produce a diverse array of metabolites, including various megalomicins. nih.govresearchgate.netmdpi.com The unique environmental pressures of marine ecosystems, such as high salinity and competition, may drive the evolution of novel biosynthetic pathways, leading to the production of structurally unique megalomicin derivatives. For instance, a Micromonospora sp. (SH-82) isolated from the marine sponge Scopalina hapalia was found to produce megalomicins A, B, and C1. nih.govmdpi.com Systematic exploration of these marine niches, using culture-based methods like the "One Strain Many Compounds" (OSMAC) approach, can stimulate the production of otherwise silent biosynthetic gene clusters. researchgate.net
Beyond marine habitats, extremophilic microorganisms from environments like deserts, volcanic soils, and deep-sea vents represent another unconventional source. These organisms have evolved unique enzymatic capabilities to survive harsh conditions, which may translate into novel chemical scaffolds for megalomicin and other polyketides.
Application of Synthetic Biology for Advanced Megalomicin B Production and Diversification
Low production yields from the native Micromonospora strain have historically hindered the development of megalomicins. researchgate.net Synthetic biology offers a powerful toolkit to overcome this limitation and to engineer novel analogues. A key achievement has been the cloning and sequencing of the megalomicin biosynthetic gene cluster (BGC). nih.gov This has enabled the transfer and expression of these genes in more genetically tractable and faster-growing heterologous hosts, such as Streptomyces coelicolor and Escherichia coli. asm.orgnih.gov
Future research will leverage several synthetic biology strategies:
Pathway Refactoring: This involves redesigning and optimizing the BGC to decouple it from its native complex regulation, allowing for more precise control over production. frontiersin.orgnih.gov By replacing native promoters and regulators with well-characterized genetic parts, researchers can enhance the expression of the entire pathway.
Heterologous Expression: The successful expression of the megalomicin PKS in Streptomyces lividans and the production of erythromycin (B1671065) C in E. coli using genes from the megalomicin cluster have demonstrated the feasibility of this approach. nih.govasm.org A significant breakthrough was the expression of a 12 kb fragment of the megalomicin pathway in Saccharopolyspora erythraea, which enabled the conversion of erythromycin directly into megalomicin. nih.gov This creates a platform for producing megalomicin analogues in an industrially relevant host.
Combinatorial Biosynthesis: By mixing and matching genes from different polyketide pathways, novel structures can be generated. For example, the glycosyltransferases from the megalomicin pathway, which attach the unique sugar L-megosamine, have shown flexibility in the substrates they can accept. asm.orgconicet.gov.ar This allows for the "glycorandomization" of other macrolide scaffolds, potentially creating hybrid antibiotics with new activities. google.com
Precursor-Directed Biosynthesis: Feeding engineered strains with synthetic precursor molecules can lead to their incorporation into the final structure, generating novel derivatives that would be difficult to achieve through total chemical synthesis.
This compound as a Scaffold for the Development of New Antimicrobial Agents
The core structure of this compound, particularly its unique glycosylation pattern, makes it an attractive scaffold for medicinal chemistry and the development of new antimicrobial agents. evitachem.comasm.org The presence of the L-megosamine sugar at the C-6 position, absent in erythromycin, is believed to be responsible for its broader activity, including antiviral and antiparasitic effects. nih.govasm.org
Semi-synthetic modification of the megalomicin scaffold is a key area of research. By chemically altering functional groups on the macrolactone ring or its sugar moieties, chemists can fine-tune the molecule's properties. The goal is to create derivatives with:
Enhanced Potency: Modifications can improve binding to the bacterial 50S ribosomal subunit, the primary target of macrolides. evitachem.comasm.org
Broadened Spectrum: Chemical changes may improve penetration through the outer membrane of Gram-negative bacteria, a major hurdle for many macrolides. evitachem.com
Activity Against Resistant Strains: New analogues may evade common resistance mechanisms, such as efflux pumps and ribosomal modification. Research has already shown that new megosaminylated macrolides derived from the megalomicin pathway remain active against azithromycin-resistant strains of Plasmodium falciparum. conicet.gov.ar
The development of azalides, such as azithromycin, from the erythromycin scaffold serves as a successful precedent for this strategy. mdpi.com Applying similar medicinal chemistry principles to the more complex megalomicin structure holds significant promise for creating next-generation antibiotics that can combat multidrug-resistant pathogens.
Integration of Omics Technologies in this compound Research
The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing natural product research and will be crucial for advancing the study of this compound. mdpi.comnih.gov
Genomics and Metagenomics: Genome mining has been instrumental in identifying the megalomicin BGC. nih.gov Future efforts will use metagenomics to screen environmental DNA for novel, related BGCs from unculturable microorganisms, bypassing the need to grow them in a lab. bashanfoundation.org This approach vastly expands the accessible genetic diversity for discovering new analogues.
Transcriptomics and Proteomics: These technologies provide a snapshot of gene and protein expression levels, respectively. mdpi.comcore.ac.uk By comparing the transcriptomes and proteomes of high-producing versus low-producing strains, or strains under different culture conditions, researchers can identify key regulatory elements and metabolic bottlenecks. core.ac.uk This information is vital for rationally engineering strains for improved yields. For example, proteomics can identify rate-limiting enzymes in the biosynthetic pathway that could be targeted for overexpression.
Metabolomics: This involves the comprehensive analysis of all small-molecule metabolites in a biological system. nih.gov Metabolomic profiling allows researchers to track the flow of precursors through the megalomicin pathway, identify shunt products, and detect the production of novel analogues in engineered strains. mdpi.comnih.gov Combining genomics and metabolomics is a powerful strategy to link BGCs to the compounds they produce, a significant challenge in natural product discovery. nih.gov
A multi-omics approach provides a systems-level understanding of megalomicin biosynthesis, enabling a more targeted and efficient approach to strain improvement and drug discovery. researchgate.netfrontiersin.org
Emerging Challenges and Opportunities in this compound Research
Despite its promise, research into this compound faces several challenges. The complexity of its biosynthesis, involving a large modular polyketide synthase and numerous tailoring enzymes, makes its genetic manipulation difficult. nih.govnih.gov The native producer, Micromonospora megalomicea, is often slow-growing and genetically intractable, leading to low fermentation titers. researchgate.net Furthermore, the emergence of bacterial resistance to macrolides necessitates the continuous development of novel derivatives that can circumvent these mechanisms.
However, these challenges are balanced by significant opportunities:
Untapped Biological Activity: While its antibacterial properties are well-known, the full spectrum of this compound's bioactivity, including its reported antiviral and antiparasitic effects, remains to be fully explored. mdpi.comasm.org The unique L-megosamine sugar may confer activity against novel targets, opening up new therapeutic applications.
Synergistic Therapies: this compound and its future analogues could be used in combination with other classes of antibiotics. This approach can lower the required dose of each drug, reduce toxicity, and slow the development of resistance.
Advanced Engineering Platforms: The development of robust heterologous expression hosts and powerful synthetic biology tools is rapidly overcoming the traditional bottlenecks of low yield and difficult genetic manipulation. nih.govfrontiersin.org These platforms will accelerate the discovery and production of novel, clinically valuable megalomicin-based drugs.
The continued investigation of this compound, fueled by interdisciplinary approaches, holds great potential for addressing the urgent global health threat of antimicrobial resistance.
Q & A
Basic Research Questions
Q. What methodologies are recommended for characterizing the stereochemical configuration of Megalomicin B?
- Answer: this compound contains 22 defined stereocenters, necessitating advanced spectroscopic techniques for structural validation. Researchers should employ nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and 2D NMR) to assign stereochemistry, complemented by high-resolution mass spectrometry (HRMS) for molecular formula confirmation. X-ray crystallography is recommended if single crystals can be obtained. For purity assessment, HPLC with UV/Vis or mass detection is essential, alongside comparison to published spectral data . Experimental protocols must detail instrument parameters, solvent systems, and calibration standards to ensure reproducibility .
Q. How can researchers design in vitro assays to evaluate this compound’s antimicrobial activity?
- Answer: Standardized protocols include broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacterial strains. Include positive controls (e.g., erythromycin) and negative controls (solvent-only). Ensure replicates (n ≥ 3) and account for compound solubility using DMSO or other biocompatible solvents. Report MIC values with 95% confidence intervals and statistical tests (e.g., ANOVA) to validate significance .
Q. What criteria should guide the selection of cell lines for studying this compound’s cytotoxicity?
- Answer: Prioritize cell lines relevant to the compound’s purported biological targets (e.g., cancer lines for antitumor studies). Include normal cell lines (e.g., HEK293) to assess selectivity. Use viability assays (MTT, resazurin) with dose-response curves (IC₅₀ calculations). Validate results with apoptosis markers (Annexin V/PI staining) and caspase activity assays. Document passage numbers, culture conditions, and authentication methods (e.g., STR profiling) to mitigate reproducibility issues .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity across studies be systematically addressed?
- Answer: Contradictions often arise from variability in experimental conditions (e.g., solvent, pH, assay endpoints). Conduct a meta-analysis of published data using PRISMA guidelines to identify confounding variables. Replicate key studies under standardized conditions, and perform sensitivity analyses to isolate critical parameters. Use orthogonal assays (e.g., enzymatic vs. whole-cell) to confirm mechanisms. Transparent reporting of raw data and statistical power calculations is critical .
Q. What strategies are effective for elucidating this compound’s biosynthetic pathway in actinomycetes?
- Answer: Combine genomic mining (e.g., antiSMASH for gene cluster identification) with heterologous expression in model hosts (e.g., Streptomyces coelicolor). Use CRISPR-Cas9 knockouts to validate gene function and LC-MS/MS to track intermediate metabolites. Stable isotope labeling (e.g., -acetate) can map carbon flux. Collaborate with bioinformaticians to annotate polyketide synthase (PKS) domains and predict post-modification enzymes .
Q. How should researchers optimize this compound’s solubility and stability for in vivo pharmacokinetic studies?
- Answer: Preformulation studies are essential: assess pH-dependent solubility (shake-flask method), logP values, and stability in simulated biological fluids (e.g., SGF, SIF). Use nanoformulations (liposomes, micelles) or prodrug strategies to enhance bioavailability. Validate stability via accelerated degradation studies (ICH guidelines) with UPLC monitoring. Include vehicle controls in animal models to distinguish compound effects from formulation artifacts .
Methodological Frameworks
- For hypothesis-driven research , apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design. For example, a comparative study of this compound’s efficacy against macrolide-resistant pathogens should justify novelty (e.g., targeting efflux-pump mutants) and clinical relevance .
- Data interpretation must address uncertainties (e.g., confidence intervals, propagation of error) and explicitly link findings to the research question. Use tools like R or Python for robust statistical modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
